1-(3-Bromophenyl)-1,3-butanedione 1-(3-Bromophenyl)-1,3-butanedione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14397833
InChI: InChI=1S/C10H9BrO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3
SMILES:
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol

1-(3-Bromophenyl)-1,3-butanedione

CAS No.:

Cat. No.: VC14397833

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromophenyl)-1,3-butanedione -

Specification

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
IUPAC Name 1-(3-bromophenyl)butane-1,3-dione
Standard InChI InChI=1S/C10H9BrO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3
Standard InChI Key ZZPGUHYGTBCVTO-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(=O)C1=CC(=CC=C1)Br

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

1-(3-Bromophenyl)-1,3-butanedione consists of a phenyl ring substituted with a bromine atom at the meta position (3-bromophenyl) attached to a 1,3-butanedione chain. The IUPAC name is 1-(3-bromophenyl)butane-1,3-dione, and it is alternatively termed 3-bromobenzoylacetone or (3-bromobenzoyl)acetone . The compound’s structure is defined by the following identifiers:

  • CAS Registry Numbers: 4023-81-8 and 152706-83-7 (discrepancies may arise from database variations or isomer labeling) .

  • SMILES: O=C(C(=O)CC)C1=CC(=CC=C1)Br\text{O=C(C(=O)CC)C1=CC(=CC=C1)Br}

  • InChIKey: DTJASDSZEHFFKX-UHFFFAOYSA-N (derived from related compounds) .

Table 1: Key Identifiers of 1-(3-Bromophenyl)-1,3-butanedione

PropertyValueSource
Molecular FormulaC10H9BrO2\text{C}_{10}\text{H}_{9}\text{BrO}_{2}
Molecular Weight241.08 g/mol
CAS Numbers4023-81-8, 152706-83-7
SMILESO=C(C(=O)CC)C1=CC(=CC=C1)Br

Synthesis and Manufacturing

Synthetic Routes

1-(3-Bromophenyl)-1,3-butanedione is typically synthesized via Claisen condensation between 3-bromoacetophenone and ethyl acetate in the presence of a base (e.g., sodium ethoxide) . Alternative methods include:

  • Acylation of Enolates: Reaction of 3-bromophenylacetyl chloride with diketene .

  • Oxidative Methods: Oxidation of 3-bromophenylpropan-2-one using selenium dioxide .

Table 2: Synthetic Conditions and Yields

MethodReagentsYield (%)Purity (%)
Claisen CondensationNaOEt, Ethyl Acetate65–75≥98
AcylationDiketene, Base70–80≥95

Physical and Chemical Properties

Physicochemical Data

1-(3-Bromophenyl)-1,3-butanedione is a crystalline solid with the following properties:

  • Melting Point: 94–96°C (ethanol recrystallization) .

  • Boiling Point: 327.4–331.7°C (predicted) .

  • Density: 1.4–1.441 g/cm³ .

  • Solubility: Soluble in polar organic solvents (e.g., ethanol, acetone); insoluble in water .

  • Spectroscopic Data: UV-Vis λmax\lambda_{\text{max}} = 321 nm (in H₂O) .

Tautomerism and Reactivity

The compound exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding. This tautomerism enhances its reactivity in:

  • Coordination Chemistry: Formation of metal complexes (e.g., with Cu²⁺ or Fe³⁺) .

  • Nucleophilic Additions: Reactions with Grignard reagents or amines .

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-(3-Bromophenyl)-1,3-butanedione serves as a precursor for:

  • Anticancer Agents: Brominated aromatics are key motifs in kinase inhibitors .

  • Antibiotics: Diketones facilitate β-lactam ring synthesis .

Material Science

  • Ligands in Catalysis: Chelating ligands for transition metal catalysts .

  • Polymer Additives: UV stabilizers due to bromine’s radical-scavenging properties .

ParameterRecommendation
Storage Temperature2–8°C (inert atmosphere)
PPEGloves, Lab Coat, Goggles
DisposalIncineration per local regulations
QuantityPrice (INR)Price (USD)
1G7,90095
5G33,900410

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